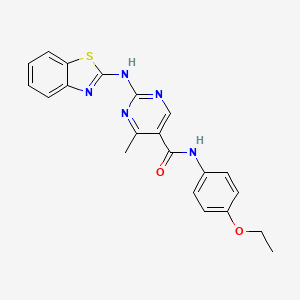![molecular formula C16H15NO4 B11040937 1,1'-[(Z)-1-nitroethene-1,2-diyl]bis(4-methoxybenzene)](/img/structure/B11040937.png)
1,1'-[(Z)-1-nitroethene-1,2-diyl]bis(4-methoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHOXY-4-[(Z)-2-(4-METHOXYPHENYL)-1-NITRO-1-ETHENYL]BENZENE is an organic compound characterized by its complex structure, which includes methoxy and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHOXY-4-[(Z)-2-(4-METHOXYPHENYL)-1-NITRO-1-ETHENYL]BENZENE typically involves a multi-step process. One common method includes the nitration of 1-METHOXY-4-[(Z)-2-(4-METHOXYPHENYL)-1-ETHENYL]BENZENE using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is carefully monitored to ensure the selective introduction of the nitro group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-METHOXY-4-[(Z)-2-(4-METHOXYPHENYL)-1-NITRO-1-ETHENYL]BENZENE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-METHOXY-4-[(Z)-2-(4-METHOXYPHENYL)-1-NITRO-1-ETHENYL]BENZENE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-METHOXY-4-[(Z)-2-(4-METHOXYPHENYL)-1-NITRO-1-ETHENYL]BENZENE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
- 1-METHOXY-4-[(Z)-2-(4-METHOXYPHENYL)-1-ETHENYL]BENZENE
- 1-METHOXY-4-[(Z)-2-(4-METHOXYPHENYL)-1-AMINO-1-ETHENYL]BENZENE
- 1-METHOXY-4-[(Z)-2-(4-METHOXYPHENYL)-1-HYDROXY-1-ETHENYL]BENZENE
Uniqueness: 1-METHOXY-4-[(Z)-2-(4-METHOXYPHENYL)-1-NITRO-1-ETHENYL]BENZENE is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H15NO4 |
|---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
1-methoxy-4-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C16H15NO4/c1-20-14-7-3-12(4-8-14)11-16(17(18)19)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3/b16-11- |
InChI Key |
FVBLMGRPCQBEKQ-WJDWOHSUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C2=CC=C(C=C2)OC)\[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-Chlorophenyl)-4-methyl-3-[(4-methylphenyl)sulfonyl]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11040860.png)
![2-(4,4,6,8-Tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B11040863.png)
![(1E)-1-[(3,5-dichlorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11040871.png)
![(1E)-1-[(3,5-dimethylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11040877.png)

![4,6-dimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B11040886.png)
![N-(4,4,6,8-tetramethyl-2-thioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide](/img/structure/B11040898.png)
methyl]imino}-4-oxo-3-phenyl-1,3-thiazolan-5-yliden)acetate](/img/structure/B11040901.png)
![N-(4-bromophenyl)-2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide](/img/structure/B11040902.png)
![7-[2-(4-Ethylpiperazin-1-yl)pyrimidin-4-yl]-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11040903.png)
![Ethyl 5-[1-(1,3-benzodioxol-5-yl)-3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11040904.png)
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea](/img/structure/B11040909.png)
![8-ethyl-4,4-dimethyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11040910.png)
![N-(3-chloro-2-methylphenyl)-2-[4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11040912.png)
